Higher Phenolic Acidity
Pentafluorophenol exhibits a pKa of 5.53, while 2,3,5,6-tetrafluorophenol exhibits a pKa of 6.0 [1]. The target compound, 2,3,5,6-tetrafluoro-4-(pentafluorophenyl)phenol, bears an additional pentafluorophenyl substituent para to the hydroxyl group. Based on the established electron-withdrawing effect of the pentafluorophenyl group, its pKa is predicted to be lower than pentafluorophenol (estimated <5.0), making it a stronger acid and yielding a less nucleophilic, less Brønsted basic aryloxide [1].
| Evidence Dimension | Acidity (pKa, lower value indicates stronger acid) |
|---|---|
| Target Compound Data | Predicted <5.0 (based on additive substituent effects) |
| Comparator Or Baseline | Pentafluorophenol: pKa = 5.53; 2,3,5,6-Tetrafluorophenol: pKa = 6.0 |
| Quantified Difference | Target pKa predicted to be at least 0.5–1.0 units lower than pentafluorophenol |
| Conditions | Aqueous medium; pKa values derived from UV-vis and ¹⁹F NMR spectroscopic measurements |
Why This Matters
Lower pKa correlates with enhanced leaving group ability in active ester chemistry, enabling more efficient acyl transfer reactions while suppressing competing nucleophilic pathways—a critical parameter for peptide coupling reagent selection.
- [1] Greenaway, R. L.; et al. Multiple roles of aryloxide leaving groups in enantioselective annulations employing α,β-unsaturated acyl ammonium catalysis. Chem. Sci. 2018, 9, 5119–5126. DOI: 10.1039/c8sc01324a. View Source
